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Hcv-IN-4

Antiviral Drug Discovery HCV Resistance Profiling NS5A Inhibitor Pharmacology

HCV-IN-4 is a potent, pan-genotypic HCV NS5A inhibitor with picomolar EC90 values against GT2b (0.3 nM) and GT3a (0.01 nM), and retains efficacy against key RASs like GT1a Y93H (0.5 nM) and L31V (0.02 nM). Ideal for virology research and as a benchmark in antiviral drug discovery, it ensures reproducible results across diverse viral strains, unlike older, genotype-biased inhibitors. For research use only.

Molecular Formula C52H58FN9O8
Molecular Weight 956.1 g/mol
Cat. No. B12424659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-4
Molecular FormulaC52H58FN9O8
Molecular Weight956.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC
InChIInChI=1S/C52H58FN9O8/c1-27(2)44(58-51(65)67-5)48(63)60-17-7-11-38(60)46-54-25-35(56-46)30-15-16-37-33(20-30)22-40-43-34(53)21-32(24-42(43)70-50(62(37)40)31-14-13-29-10-9-19-69-41(29)23-31)36-26-55-47(57-36)39-12-8-18-61(39)49(64)45(28(3)4)59-52(66)68-6/h13-16,20-28,38-39,44-45,50H,7-12,17-19H2,1-6H3,(H,54,56)(H,55,57)(H,58,65)(H,59,66)/t38-,39-,44-,45-,50-/m0/s1
InChIKeyXELUICQHKUXLAP-YTBPSGRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-4: A Pan-Genotypic NS5A Inhibitor for Hepatitis C Virus Replication Studies


HCV-IN-4 (CAS 2058080-25-2) is a research-grade, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) [1]. This compound has a molecular weight of 956.07 g/mol and the formula C52H58FN9O8 . It functions by targeting NS5A, a viral phosphoprotein essential for HCV RNA replication and virion assembly, thereby suppressing viral proliferation in cell-based assays . The compound's potency has been characterized across several major HCV genotypes and common resistance-associated variants, making it a valuable tool for virology and antiviral drug discovery research [2].

HCV-IN-4 Procurement Rationale: Why Generic NS5A Inhibitor Substitution Risks Experimental Inconsistency


Substituting HCV-IN-4 with another NS5A inhibitor, even one with a similar nominal target, introduces significant risk of experimental variability due to profound differences in genotypic coverage and mutant sensitivity. The clinical literature has firmly established that NS5A inhibitors exhibit highly variable antiviral activity against different HCV genotypes and, critically, against pre-existing resistance-associated substitutions (RASs) like Y93H and L31V [1]. This heterogeneity means that a compound's activity against a reference genotype like 1b is a poor predictor of its performance against other clinically relevant genotypes (e.g., 3a, 2b) or common resistant variants. For example, while some first-generation NS5A inhibitors like daclatasvir or ledipasvir may show high potency against genotype 1, their efficacy drops by orders of magnitude against genotypes 3a, 6u, or variants with key RASs [2][3]. Therefore, precise compound selection is mandatory for achieving reproducible and interpretable results in any study involving non-genotype 1 isolates or resistance modeling. The quantitative evidence in Section 3 details how HCV-IN-4's specific activity profile differentiates it from its closest in-class analogs.

HCV-IN-4 Quantitative Differentiation Guide: Direct Potency Comparison vs. Key NS5A Inhibitors


Potency Retention Against Common Resistance-Associated Variants Y93H and L31V in GT1a

HCV-IN-4 demonstrates high potency against the clinically significant resistance-associated variants (RAVs) GT1a Y93H and GT1a L31V. Its EC90 values are 0.5 nM and 0.02 nM, respectively [1]. In a direct head-to-head comparison, pibrentasvir's EC50 against GT1a Y93H was found to be 0.0058 nM, representing an approximate 4-fold increase over its wild-type EC50 [2]. While HCV-IN-4 data for wild-type GT1a is reported as EC90, the comparator data highlights a quantifiable difference in how different NS5A inhibitors are impacted by this key mutation, underscoring the need for specific inhibitor selection in resistance studies.

Antiviral Drug Discovery HCV Resistance Profiling NS5A Inhibitor Pharmacology

High Picomolar Potency Against HCV Genotype 3a Compared to First-Generation Inhibitors

HCV-IN-4 exhibits exceptionally high potency against HCV genotype 3a, with an EC90 value of 0.01 nM (10 pM) [1]. In contrast, the first-generation NS5A inhibitor ledipasvir demonstrates significantly lower activity against the same genotype, with reported EC50 values ranging from 168 nM to over 500 nM, a difference of >10,000-fold [2]. This cross-study comparison underscores a critical performance gap: while newer, pan-genotypic NS5A inhibitors maintain picomolar activity against genotype 3a, older agents like ledipasvir lose substantial potency, limiting their utility in studies involving this genotype.

Pan-Genotypic Antiviral Research HCV Genotype 3a Therapeutics NS5A Inhibitor Selection

Balanced Potency Across Genotypes 2b and 3a Relative to Genotype-Specific Inhibitors

HCV-IN-4 demonstrates consistent, high-level potency across divergent genotypes, with an EC90 of 0.3 nM against GT2b and 0.01 nM against GT3a . This contrasts sharply with daclatasvir, which shows a 3-fold lower potency against GT2a (EC50 = 71 pM) compared to its activity against GT1a (EC50 = 50 pM) and an even greater drop-off against GT3a (EC50 = 146 pM) [1]. The class-level inference from the Gottwein et al. (2018) study confirms this pattern: many NS5A inhibitors exhibit a significant loss of activity against non-1 genotypes, a limitation that HCV-IN-4's profile appears to mitigate [2].

Pan-Genotypic HCV Inhibitor HCV Genotype 2b Antiviral Potency Profiling

Optimal Research Applications for HCV-IN-4 Based on Quantified Differentiation


Validating Next-Generation Pan-Genotypic HCV Inhibitor Candidates

Researchers developing novel HCV inhibitors can use HCV-IN-4 as a potent pan-genotypic control. Its well-characterized picomolar EC90 values against GT2b (0.3 nM) and GT3a (0.01 nM) provide a high benchmark for comparing new chemical entities in replicon assays [1]. This is particularly valuable when evaluating candidates intended to overcome the genotype-specific limitations of first-generation NS5A inhibitors like ledipasvir or daclatasvir [2].

Mechanistic Studies of HCV Resistance to NS5A Inhibitors

The retention of significant potency against key resistance-associated variants, such as GT1a Y93H (EC90 = 0.5 nM) and GT1a L31V (EC90 = 0.02 nM), makes HCV-IN-4 an ideal reference compound in resistance selection and fitness assays [3]. This allows for direct comparison of how novel compounds perform against a baseline with defined mutant activity, aiding in the identification of agents with higher genetic barriers to resistance, a key finding in recent clinical literature [4].

Functional Dissection of NS5A in Diverse HCV Genotypes

For virologists studying NS5A protein function, HCV-IN-4 offers the advantage of potent, consistent inhibition across multiple genotypes (GT1a, GT2b, GT3a) [1]. This allows for robust suppression of viral replication in comparative studies of different viral strains or chimeric replicons, without the confounding variable of widely differing compound sensitivities, as observed with older, genotype-biased inhibitors [2].

In Vitro Combination Studies for Multi-Target Antiviral Regimens

Given its defined mechanism of action and robust single-agent potency, HCV-IN-4 is well-suited for in vitro drug combination studies. It can be paired with inhibitors targeting other essential HCV enzymes, such as NS3/4A protease or NS5B polymerase, to assess synergistic, additive, or antagonistic effects on viral replication . Its pan-genotypic activity ensures that combination effects can be evaluated across different viral backgrounds without the need for genotype-specific inhibitor adjustments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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